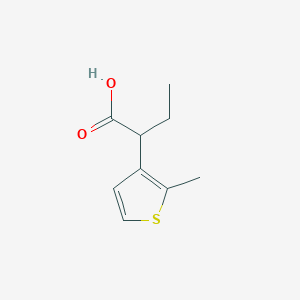

2-(2-Methylthiophen-3-yl)butanoic acid

Description

Contextual Significance of Thiophene (B33073) and Butanoic Acid Scaffolds in Advanced Chemical Research

The thiophene ring is a key structural motif in medicinal chemistry and materials science. Its electron-rich nature and bioisosteric relationship with the benzene ring allow thiophene-containing compounds to interact effectively with various biological targets. Thiophene derivatives have been integral to the development of numerous pharmaceuticals, including anti-inflammatory drugs and anticancer agents. In materials science, the thiophene scaffold is a fundamental building block for conductive polymers and organic semiconductors.

Similarly, the butanoic acid scaffold is of significant interest in chemical research, particularly in drug discovery. Butyric acid and its derivatives are known to play vital roles in biological systems and have been investigated for their therapeutic potential in a range of diseases. The carboxylic acid group provides a handle for forming various derivatives such as esters and amides, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The combination of a thiophene ring and a butanoic acid moiety, as seen in 2-(2-Methylthiophen-3-yl)butanoic acid, therefore represents a convergence of two scaffolds of high importance in contemporary chemical research.

Overview of Heterocyclic Compounds in Modern Organic Chemistry

Heterocyclic compounds are a vast and essential class of organic molecules that contain at least one atom other than carbon within a ring structure. researchgate.netacs.org These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. acs.org Heterocycles are ubiquitous in nature, forming the core structures of many biologically crucial molecules, including nucleic acids and a majority of vitamins.

In modern organic chemistry, the synthesis and functionalization of heterocyclic compounds is a major focus. nih.gov Their structural diversity and ability to participate in a wide range of chemical reactions make them invaluable building blocks for the creation of new pharmaceuticals, agrochemicals, and functional materials. researchgate.net The study of heterocycles continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methodologies and to explore the properties and applications of new heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(2-methylthiophen-3-yl)butanoic acid |

InChI |

InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-4-5-12-6(8)2/h4-5,7H,3H2,1-2H3,(H,10,11) |

InChI Key |

VWAXPOFXYIASKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(SC=C1)C)C(=O)O |

Origin of Product |

United States |

Chemical Profile of 2 2 Methylthiophen 3 Yl Butanoic Acid

While the broader class of substituted thiophene (B33073) carboxylic acids has been the subject of extensive research, specific information on 2-(2-Methylthiophen-3-yl)butanoic acid is limited in publicly available scientific literature. The following data has been compiled from available chemical supplier databases.

| Property | Value |

| CAS Number | 1594526-43-8 |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.26 g/mol |

This data is based on information from chemical suppliers and has not been independently verified by peer-reviewed research.

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data for 2-(2-Methylthiophen-3-yl)butanoic acid are not readily found in the current body of scientific literature. General synthetic strategies for substituted thiophene (B33073) carboxylic acids often involve the functionalization of a pre-existing thiophene ring or the construction of the thiophene ring from acyclic precursors.

For a compound such as this compound, a plausible synthetic approach could involve the alkylation of a suitable 2-methylthiophene-3-yl precursor. However, without experimental data, any proposed synthetic route remains speculative.

Research and Applications

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies emerge, each leading to distinct synthetic approaches.

The first and most direct strategy involves the disconnection of the carbon-carbon bond between the C3 position of the thiophene ring and the α-carbon of the butanoic acid side chain (Disconnection A). This approach treats the thiophene ring and the butanoic acid moiety as two separate synthons. The thiophene synthon is a 2-methylthiophen-3-yl nucleophile or electrophile, while the butanoic acid synthon is a four-carbon chain electrophile or nucleophile, respectively. This strategy naturally leads to carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, where a pre-functionalized 2-methylthiophene (B1210033) is coupled with a butanoic acid derivative.

A second, more fundamental approach involves the disassembly of the thiophene ring itself (Disconnection B). This strategy is predicated on constructing the heterocyclic core from acyclic precursors that already contain, or can be modified to include, the required methyl and butanoic acid substituents. This pathway leads to condensation and cyclization protocols, such as the Fiesselmann thiophene synthesis and its variations, which build the thiophene ring in a regiocontrolled manner. Both strategies offer distinct advantages and challenges in terms of substrate availability, reaction efficiency, and control over regioselectivity.

Carbon-Carbon Bond Formation Methodologies in Thiophene-Butanoic Acid Systems

Building upon the retrosynthetic analysis, this section explores the practical implementation of forming the crucial C-C bond between the thiophene core and the butanoic acid side chain, as well as methods for constructing the thiophene ring itself.

Cross-Coupling Reactions for Thiophene Ring Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds. These methods are central to the strategy outlined by Disconnection A, involving the coupling of a suitably functionalized 2-methylthiophene with a butanoic acid precursor.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a highly effective method for creating aryl-alkyl bonds. In the context of synthesizing this compound, two principal pathways can be envisioned.

One pathway involves the coupling of a 2-methyl-3-thienylboronic acid (or its corresponding boronate ester) with an ester of α-halobutanoic acid, such as ethyl 2-bromobutanoate. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields, with bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) often proving superior for coupling with challenging heteroaryl substrates. nih.gov

Alternatively, the palladium-catalyzed α-arylation of a pre-formed butanoate enolate with 3-halo-2-methylthiophene (e.g., 3-bromo-2-methylthiophene) represents a powerful approach. nih.govnih.gov This reaction involves the in-situ generation of an ester enolate using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS), which then couples with the thiophene halide. This method directly establishes the desired bond at the α-position of the carboxylic acid derivative. nih.govresearchgate.net Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling in Thiophene Systems

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | cataCXium A | K₃PO₄ | THF | 65 |

| PdCl₂(dppf) | None | Na₂CO₃ | DME/H₂O | 85 |

This table presents typical conditions and is not exhaustive. Reaction parameters must be optimized for specific substrates.

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. sigmaaldrich.com

For the synthesis of the target molecule, a Stille coupling would typically involve the reaction of a 3-(trialkylstannyl)-2-methylthiophene with an ethyl 2-halobutanoate. libretexts.org The required organostannane can be prepared from 3-halo-2-methylthiophene via lithiation followed by quenching with a trialkyltin chloride (e.g., Bu₃SnCl). The subsequent coupling is catalyzed by a palladium(0) source, often in the presence of ligands such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃). wikipedia.orglibretexts.org The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. organic-chemistry.org A significant drawback of this methodology is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.org

Table 2: Common Reagents and Conditions for Stille Coupling

| Palladium Catalyst | Ligand | Stannane Partner | Halide Partner | Additive/Solvent |

| Pd(PPh₃)₄ | PPh₃ (excess) | R-Sn(Bu)₃ | R'-Br | Toluene or Dioxane |

| PdCl₂(PPh₃)₂ | PPh₃ | R-Sn(Me)₃ | R'-I | THF or DMF |

| Pd₂(dba)₃ | P(furyl)₃ | R-Sn(Bu)₃ | R'-OTf | LiCl / NMP |

| Pd(OAc)₂ | AsPh₃ | R-Sn(Bu)₃ | R'-Cl | CuI / DMF |

R and R' represent the coupling partners. Bu = Butyl, Me = Methyl, OTf = Triflate, NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide.

Condensation and Cyclization Protocols for Thiophene Ring Construction with Butanoic Acid Moieties

This approach focuses on building the 2,3-disubstituted thiophene ring from acyclic precursors, as outlined by Disconnection B in the retrosynthetic analysis.

The Fiesselmann thiophene synthesis is a classic method for constructing the thiophene ring. In its original form, it involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikiwand.com The reaction proceeds via a base-catalyzed conjugate addition of the thiolate to the alkyne, followed by an intramolecular Dieckmann-type condensation to close the ring. derpharmachemica.comresearchgate.net

Direct synthesis of this compound via the classic Fiesselmann protocol is not feasible as the reaction typically yields products with hydroxyl or amino groups at the 3-position and a carboxylate at the 2-position. wikipedia.orgderpharmachemica.com However, adaptations and multi-step sequences based on Fiesselmann intermediates can be envisioned. A hypothetical adaptation could involve using a more complex α-mercaptoketone in place of methyl thioglycolate. For instance, reacting 3-mercapto-2-pentanone (B1362483) with a β-chlorinated α,β-unsaturated ester could theoretically lead to a 2-methyl-3-acetylthiophene derivative after cyclization and dehydration. This intermediate could then be further elaborated to the desired butanoic acid side chain through standard functional group transformations, such as a Wittig reaction followed by reduction and hydrolysis. Such an approach represents a significant modification of the original Fiesselmann conditions but is based on the core principle of cyclizing a sulfur-containing C4 chain with a C2 component. derpharmachemica.comcore.ac.uk

Gewald Reaction for Aminothiophene Precursors

The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. researchgate.net First reported by Karl Gewald in 1961, this one-pot synthesis has gained prominence due to its operational simplicity, use of readily available starting materials, and generally mild reaction conditions. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a catalytic amount of a base, such as an amine (e.g., morpholine (B109124) or piperidine).

The mechanism of the Gewald reaction is understood to proceed through several key steps. acs.orgthieme-connect.com It is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) of the α-cyanoester to form an α,β-unsaturated nitrile intermediate. njit.educhemrxiv.org This is followed by the nucleophilic addition of sulfur to the β-position of this intermediate. The subsequent step involves an intramolecular cyclization, where the newly formed mercaptide attacks the nitrile group. A final tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product. thieme-connect.com Recent computational studies have further elucidated the complex behavior and decomposition of polysulfide intermediates that form during the process, concluding that the final cyclization and aromatization is the primary thermodynamic driving force of the reaction. acs.orgnjit.edu

These resulting 2-aminothiophenes are valuable precursors in organic synthesis. For the eventual synthesis of structures like this compound, the amino group at the 2-position can be removed via diazotization followed by reduction (deamination). Subsequent functionalization of the thiophene ring, such as introducing the butanoic acid side chain, can then be undertaken. The versatility of the Gewald reaction allows for the preparation of a wide array of substituted thiophenes, which can be further elaborated into more complex target molecules.

Paal-Knorr Thiophene Synthesis for Dicarbonyl Precursors

The Paal-Knorr thiophene synthesis is a fundamental method for constructing the thiophene ring from a 1,4-dicarbonyl compound. wikipedia.orguobaghdad.edu.iq This condensation reaction is carried out in the presence of a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most commonly employed. uobaghdad.edu.iqorganic-chemistry.orgquora.com These reagents serve the dual purpose of introducing the sulfur atom and acting as potent dehydrating agents to facilitate the final ring closure. uobaghdad.edu.iqorganic-chemistry.org

The mechanism of the Paal-Knorr thiophene synthesis is distinct from its furan-forming counterpart. organic-chemistry.org Early hypotheses suggested that a furan (B31954) might be an intermediate, which is subsequently sulfurized. However, experimental evidence has largely refuted this pathway, indicating that treating pre-formed furans with phosphorus pentasulfide gives inconsistent results compared to the direct reaction with 1,4-dicarbonyls. wikipedia.org The currently accepted mechanism suggests that the reaction proceeds through the initial conversion of one or both carbonyl groups into thiocarbonyls (thioketones). wikipedia.orgquimicaorganica.org This is followed by enolization (or thioenolization) and subsequent intramolecular cyclization and dehydration to yield the aromatic thiophene ring. quimicaorganica.org

To generate a precursor for this compound, a specifically substituted 1,4-dicarbonyl compound would be required. The substituents on the dicarbonyl starting material directly translate to the substitution pattern on the final thiophene product, making this a powerful, albeit sometimes limited, method depending on the availability of the requisite dicarbonyl precursor. wikipedia.org

Hinsberg Synthesis for Thiophene Carboxylic Acids

The Hinsberg synthesis provides a direct route to thiophene carboxylic acids or their esters. drugfuture.com This reaction involves the base-catalyzed condensation of an α-dicarbonyl compound (such as benzil (B1666583) or glyoxal) with diethyl thiodiglycolate. uobaghdad.edu.iqresearchgate.net The reaction proceeds through a sequence of two consecutive aldol-type condensations. uobaghdad.edu.iq

Typically, a strong base like sodium ethoxide is used to deprotonate the α-carbon of the diethyl thiodiglycolate, generating a nucleophile that attacks one of the carbonyl groups of the α-diketone. An intramolecular condensation and dehydration follows to form the thiophene ring. The immediate products are 3,4-disubstituted thiophene-2,5-dicarboxylates. researchgate.netsemanticscholar.org Subsequent hydrolysis of the ester groups yields the corresponding thiophene dicarboxylic acid. researchgate.net This method is particularly useful for creating symmetrically substituted thiophenes with functional groups at the 2- and 5-positions, which can then be further modified.

Nucleophilic Substitution Reactions in Butanoic Acid Derivatization

Nucleophilic acyl substitution is a cornerstone reaction for the interconversion of carboxylic acid derivatives and is central to the derivatization of the butanoic acid moiety in compounds like this compound. libretexts.orgjove.commasterorganicchemistry.com This class of reactions involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. masterorganicchemistry.com Common derivatives include esters, amides, acid halides, and anhydrides. uomustansiriyah.edu.iq

The reactivity of the carboxylic acid derivative is paramount and is governed by the ability of the substituent to act as a leaving group. Acid chlorides and anhydrides are highly reactive due to the excellent leaving group ability of chloride (Cl⁻) and carboxylate (RCOO⁻) ions, respectively. Esters and amides are less reactive because alkoxide (RO⁻) and amide (R₂N⁻) ions are stronger bases and thus poorer leaving groups. libretexts.org The carboxylic acid's hydroxyl group (-OH) is a poor leaving group itself and must often be activated, for example by conversion to an acid chloride using thionyl chloride (SOCl₂), before substitution can occur efficiently. uomustansiriyah.edu.iq These reactions allow for the butanoic acid side chain to be converted into a wide array of functional groups, enabling the synthesis of diverse analogues.

Willgerodt-Kindler Reaction for Acetic Acid Side Chain Formation

The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into terminal-chain amides or thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. wikipedia.org The Kindler modification, which utilizes elemental sulfur and a secondary amine like morpholine, is commonly employed. wikipedia.orgthieme-connect.de The net reaction involves the migration of the carbonyl function to the terminal carbon of the alkyl chain, accompanied by oxidation. wikipedia.org

This reaction has been effectively applied to the synthesis of thienylacetic acids from acetylthiophene precursors. arkat-usa.orgresearchgate.netresearchgate.net The proposed mechanism for the Kindler variant begins with the formation of an enamine from the ketone and morpholine. wikipedia.orgthieme-connect.de This enamine then reacts with sulfur. The subsequent rearrangement involves a series of complex steps that ultimately move the amine functionality to the end of the alkyl chain, forming a thioamide. thieme-connect.de This thioamide intermediate is then hydrolyzed under basic or acidic conditions to yield the carboxylic acid. thieme-connect.de

Researchers have demonstrated an expedient, one-pot procedure for synthesizing various (5-aryl-2-methylthiophen-3-yl)acetic acids from the corresponding 1-(thiophen-3-yl)ethanones using the Willgerodt-Kindler reaction under phase-transfer catalysis (PTC) conditions, achieving moderate to good yields. arkat-usa.orgresearchgate.net

| Starting Material (Acetylthiophene Derivative) | Product (Thienylacetic Acid Derivative) | Yield (%) |

|---|---|---|

| 1-(2-Methyl-5-(4-chlorophenyl)thiophen-3-yl)ethanone | 2-(2-Methyl-5-(4-chlorophenyl)thiophen-3-yl)acetic acid | 64 |

| 1-(2-Methyl-5-(4-methoxyphenyl)thiophen-3-yl)ethanone | 2-(2-Methyl-5-(4-methoxyphenyl)thiophen-3-yl)acetic acid | 53 |

| 1-(2,5-Dimethylthiophen-3-yl)ethanone | 2-(2,5-Dimethylthiophen-3-yl)acetic acid | 75 |

| 1-(5-(4-Bromophenyl)-2-methylthiophen-3-yl)ethanone | 2-(5-(4-Bromophenyl)-2-methylthiophen-3-yl)acetic acid | 78 |

Stereoselective Synthesis of Chiral Thiophene-Substituted Butanoic Acids

The 2-position of the butanoic acid side chain in this compound constitutes a stereocenter, meaning the molecule can exist as a pair of enantiomers. In many biological contexts, these enantiomers exhibit different pharmacological and toxicological profiles. researchgate.net Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this and analogous chiral acids is of significant importance.

Enantioselective Approaches to this compound Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed to achieve this for thiophene-substituted butanoic acids and their analogues. These methods include the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, and asymmetric catalysis.

One prominent strategy is to start with a readily available, enantiomerically pure building block. For instance, the synthesis of (S)-3-(thien-2-ylthio)butyric acid analogues has been achieved by reacting 2-mercaptothiophene with a chiral electrophile such as (R)-(+)-β-methyl-β-propiolactone. In this Sₙ2 reaction, the nucleophilic thiolate attacks the β-lactone, leading to an inversion of stereochemistry at the chiral center and yielding the desired (S)-enantiomer.

Another approach involves the kinetic resolution of a racemic mixture. This technique uses a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate, allowing for their separation. researchgate.netmdpi.com For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been accomplished through enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.com This general principle can be adapted for thiophene-containing butanoic acids. Furthermore, chiral amines derived from 2-arylpropionic acids can be used as resolving agents by forming diastereomeric amide derivatives, which can then be separated chromatographically. nih.gov

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Reaction of 2-mercaptothiophene with chiral (R)-(+)-β-methyl-β-propiolactone. |

| Kinetic Resolution | Separation of a racemic mixture based on the different reaction rates of enantiomers with a chiral catalyst or reagent. | Enantioselective esterification of racemic 2-aryl-2-fluoropropanoic acids using a chiral catalyst. mdpi.com |

| Chiral Resolving Agents | Formation of diastereomeric salts or derivatives with a chiral resolving agent, which are then separated by physical means like crystallization or chromatography. | Use of chiral amines to form separable diastereomeric amides with racemic carboxylic acids. nih.gov |

Chiral Auxiliary and Asymmetric Catalysis in Butanoic Acid Synthesis

The establishment of a specific stereocenter in butanoic acid derivatives is frequently achieved through two primary strategies: the use of chiral auxiliaries and the application of asymmetric catalysis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

One common approach involves the use of oxazolidinone auxiliaries, popularized by David Evans. The substrate, such as a carboxylic acid, is first converted to an imide by reacting with the oxazolidinone. wikipedia.org The bulky substituent on the auxiliary then sterically hinders one face of the molecule, forcing an incoming electrophile (e.g., in an alkylation reaction) to approach from the less hindered side, thus creating the desired stereoisomer with high diastereoselectivity. williams.edu For example, an N-propionyl oxazolidinone can be deprotonated to form a rigid Z-enolate, which then reacts with an alkyl halide. The alkyl group adds preferentially trans to the bulky substituent on the auxiliary, leading to a high diastereomeric ratio. williams.edu Similarly, pseudoephedrine can be used as a chiral auxiliary, where it forms an amide with the carboxylic acid, and its stereocenters direct subsequent alkylation reactions. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. williams.edu Asymmetric hydrogenation is a powerful technique for this purpose. For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids or enamides using transition metal catalysts with chiral ligands can produce the desired chiral center with high enantioselectivity. Rhodium complexes with bisphosphine ligands bearing a large bite angle have proven effective in the asymmetric hydrogenation of various unsaturated substrates, yielding products with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org Earth-abundant metal catalysts, such as those based on manganese, have also been developed for the asymmetric hydrogenation of ketimines to produce a range of chiral amines, demonstrating the ability to differentiate between minimally different alkyl groups. nih.gov

Another catalytic strategy is the asymmetric conjugate addition. The sulfa-Michael addition, for example, allows for the enantioselective formation of carbon-sulfur bonds. Bifunctional catalysts, such as modified cinchona alkaloids, can facilitate the conjugate addition of thiols to α,β-unsaturated compounds, providing a direct route to optically active chiral sulfur-containing molecules. nih.gov

The table below summarizes various chiral auxiliaries and catalytic systems used in the synthesis of analogous chiral acids.

| Strategy | Method | Reagents/Catalyst | Example Application | Ref |

| Chiral Auxiliary | Oxazolidinone-Directed Alkylation | 4-benzyl-2-oxazolidinone, NaHMDS, Allyl Iodide | Asymmetric synthesis of chiral carboxylic acids | williams.edu |

| Pseudoephedrine-Directed Alkylation | (R,R)- or (S,S)-pseudoephedrine, non-nucleophilic base | Asymmetric alkylation of carboxylic acid amides | wikipedia.org | |

| Mannitol-Directed Rearrangement | D-mannitol, ZnCl₂ | Synthesis of (S)-(+)-2-arylpropanoic acids | tandfonline.comresearchgate.net | |

| Asymmetric Catalysis | Asymmetric Hydrogenation | SKP–Rh complex | Synthesis of 2-substituted chiral morpholines | nih.govsemanticscholar.org |

| Asymmetric Hydrogenation | Chiral Manganese Complex | Asymmetric hydrogenation of dialkyl ketimines | nih.gov | |

| Asymmetric Conjugate Addition | Modified Cinchona Alkaloids | Sulfa-Michael addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones | nih.gov |

Optimization of Reaction Conditions and Yields in Thiophene-Butanoic Acid Synthesis

The efficiency and selectivity of synthetic routes toward thiophene-containing butanoic acids are highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst and associated ligands.

The solvent medium can dramatically affect reaction rates, yields, and stereoselectivity. In the synthesis of thiophene derivatives, a range of solvents has been explored. For instance, in an atroposelective intramolecular electrocyclization of a thiophene-containing substrate, chloroform (B151607) (CHCl₃) was identified as the optimal solvent, affording the product in excellent yield (94%) and enantioselectivity (95% ee). researchgate.net This highlights the importance of screening various common solvents to find the ideal medium for a specific transformation. researchgate.net In another example, the synthesis of methyl (S)-3-(2-thienylthio)butyrate involved the use of an ethereal solvent, such as tetrahydrofuran (B95107) (THF), mixed with formamide. google.com This solvent system was crucial for the nucleophilic substitution reaction between 2-(lithiomercapto)thiophene and a chiral butyrate (B1204436) precursor. google.com

Temperature is another critical parameter that must be precisely controlled. Lower temperatures are often vital for achieving high enantioselectivity. In the aforementioned asymmetric transformation of a thiophene derivative, the optimal result (99% yield, 97% ee) was achieved at -60 °C. researchgate.net Increasing the temperature to 0 °C led to a significant decrease in both yield (85%) and enantiomeric excess (65%). researchgate.net Conversely, in some cases, elevated temperatures can be beneficial. The synthesis of (S)-3-(2-thienylthio)butyrate from methyl (R)-3-(p-toluenesulfonyloxy)butyrate was successfully heated to 41-45 °C. google.com This heating shortened the reaction time from several days to just a few hours without causing a loss of chirality, which was unexpected as competing elimination reactions would typically be anticipated at temperatures above 40 °C. google.com

The following table details the impact of solvent and temperature on relevant synthetic transformations.

| Reaction Type | Solvent | Temperature (°C) | Outcome | Ref |

| Atroposelective 6π-electrocyclization | Dichloromethane (DCM) | -40 | 93% yield, 72% ee | researchgate.net |

| Atroposelective 6π-electrocyclization | Chloroform (CHCl₃) | -40 | 94% yield, 95% ee | researchgate.net |

| Atroposelective 6π-electrocyclization | Chloroform (CHCl₃) | -60 | 99% yield, 97% ee (Optimal) | researchgate.net |

| Atroposelective 6π-electrocyclization | Chloroform (CHCl₃) | 0 | 85% yield, 65% ee | researchgate.net |

| Nucleophilic Substitution | THF/Formamide | 41-45 | Reaction time reduced to 2-4 hours with no loss of chirality | google.com |

The choice of catalyst is paramount in the synthesis of complex molecules like this compound. For reactions involving the thiophene core, such as Friedel-Crafts alkylation, Lewis acids like aluminum chloride (AlCl₃) are commonly used. However, optimization often involves screening alternative catalysts, such as iron(III) chloride (FeCl₃), to potentially improve yields and minimize side reactions. In the synthesis of arylpropanoic acids via 1,2-aryl migration, zinc chloride (ZnCl₂) has been effectively used as a catalyst in conjunction with the chiral auxiliary D-mannitol. tandfonline.comtandfonline.com

In the realm of asymmetric catalysis, the design of the chiral ligand is as crucial as the choice of the metal center. The ligand creates the chiral environment that dictates the stereochemical outcome of the reaction. For asymmetric hydrogenation, rhodium catalysts paired with bisphosphine ligands have been extensively studied. nih.govsemanticscholar.org The "bite angle" of these ligands is a key parameter that influences the selectivity of the hydrogenation process. nih.govsemanticscholar.org

For asymmetric transformations on the thiophene ring itself, chiral Brønsted base catalysts have shown promise. Quinine-derived amide catalysts, particularly those with electron-withdrawing substituents on the phenyl moiety, have been shown to be highly effective. researchgate.net The catalyst's structure is essential for matching the substrate to control stereoselectivity. researchgate.net Similarly, bifunctional catalysts, which possess both acidic and basic sites, are valuable. Cinchona alkaloids can act as acid-base bifunctional catalysts in enantioselective sulfa-Michael reactions. nih.gov

The table below provides examples of catalysts and ligands used in the synthesis of analogous structures.

| Catalyst System | Reaction Type | Function | Ref |

| ZnCl₂ | 1,2-Aryl Enantioselective Migration | Lewis acid catalysis | tandfonline.comtandfonline.com |

| Dicyclohexylcarbodiimide (DCC) / 4-(Dimethylamino)pyridine (DMAP) | Esterification | Condensation agents for coupling carboxylic acids with chiral auxiliaries | researchgate.net |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Enantioselective reduction of unsaturated bonds | nih.gov |

| Quinine-derived Amide (cat-A) | Atroposelective 6π-electrocyclization | Chiral Brønsted base catalysis | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiophene ring.

The spectrum would feature a highly deshielded singlet for the carboxylic acid proton (-COOH), typically appearing above 10 ppm. The two protons on the thiophene ring (H-4 and H-5) would appear as doublets in the aromatic region, with their specific shifts influenced by the substitution pattern. chemicalbook.com The aliphatic chain protons would present characteristic multiplets: a triplet for the terminal methyl group (-CH₃), a sextet for the adjacent methylene group (-CH₂-), and a triplet for the methine proton (-CH-) alpha to the carboxyl group. The methyl group attached to the thiophene ring would be observed as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Singlet (broad) |

| Thiophene H-5 | ~7.17 | Doublet |

| Thiophene H-4 | ~6.87 | Doublet |

| -CH(COOH)- | ~3.5 - 3.8 | Triplet |

| Thiophene -CH₃ | ~2.56 | Singlet |

| -CH₂- | ~1.8 - 2.0 | Sextet |

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (typically 175-185 ppm). wisc.edu

The four carbons of the thiophene ring would resonate in the aromatic region (~120-145 ppm), with their exact shifts determined by the positions of the methyl and butanoic acid substituents. The aliphatic carbons of the butanoic acid chain and the thiophene's methyl carbon would appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 175 - 185 |

| Thiophene C-2 | 138 - 142 |

| Thiophene C-3 | 135 - 139 |

| Thiophene C-5 | 127 - 131 |

| Thiophene C-4 | 122 - 126 |

| -C H(COOH)- | 45 - 50 |

| -C H₂- | 25 - 30 |

| Thiophene -C H₃ | 14 - 18 |

Note: Predicted values are based on analogous structures and general NMR principles. chemicalbook.com

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton coupling relationships. libretexts.org It would show correlations between the adjacent protons in the butanoic acid side chain (H-α ↔ H-β, H-β ↔ H-γ) and between the two neighboring protons on the thiophene ring (H-4 ↔ H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help confirm stereochemistry and spatial arrangements, such as the proximity of the thiophene's methyl protons to the H-4 ring proton. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure from its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically leaves the molecule intact, making it ideal for accurate molecular weight determination. theanalyticalscientist.com For this compound (Molecular Formula: C₉H₁₂O₂S, Molecular Weight: 184.25 g/mol ), ESI-MS would be expected to produce:

In positive ion mode : The protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 185.26. Adducts with sodium, [M+Na]⁺, may also be observed. acs.org

In negative ion mode : The deprotonated molecular ion [M-H]⁻ at an m/z of 183.24, which is often a very strong signal for carboxylic acids. nih.govacs.org

When coupled with Gas Chromatography (GC), electron ionization (EI) mass spectrometry provides detailed structural information through analysis of fragmentation patterns. The high-energy electron beam in the ion source causes the molecular ion to break apart in predictable ways. libretexts.org

The molecular ion peak ([M]⁺˙) at m/z 184 would likely be observed. Key fragmentation pathways for carboxylic acids and substituted thiophenes would lead to a series of characteristic fragment ions. miamioh.edudocbrown.info

Common fragmentations include:

Alpha-cleavage: Loss of the carboxyl group (•COOH, 45 u) or the hydroxyl radical (•OH, 17 u). libretexts.orgmiamioh.edu

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds that can result in the formation of a stable, even-electron ion. quizlet.com

Benzylic-type Cleavage: The bond between the chiral carbon and the thiophene ring is a likely point of cleavage, leading to the formation of a stable 2-methyl-3-thienylmethyl cation or related fragments.

Table 3: Predicted Key Fragment Ions in GC-MS (EI)

| m/z Value | Possible Ion Structure / Origin |

|---|---|

| 184 | [C₉H₁₂O₂S]⁺˙ (Molecular Ion) |

| 139 | [M - COOH]⁺ (Loss of carboxyl group) |

| 111 | [C₆H₇S]⁺ (Thiophenemethyl cation after cleavage) |

| 97 | [C₅H₅S]⁺ (Thienyl cation fragment) |

For analyzing this compound in complex matrices, Comprehensive 2D Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers significantly enhanced separation power and sensitivity, allowing for better resolution of isomers and identification of trace-level components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For a polar molecule like this compound, which is a short-chain carboxylic acid derivative, direct analysis by reversed-phase liquid chromatography can be challenging due to its high hydrophilicity, leading to poor retention on conventional C18 columns. shimadzu.com

To overcome this, a common strategy involves chemical derivatization to increase the hydrophobicity of the analyte and enhance its ionization efficiency for mass spectrometric detection. ecu.edu.au A widely used derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group in the presence of a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). shimadzu.comnih.gov This derivatization makes the molecule more amenable to reversed-phase chromatography and significantly improves sensitivity for LC-MS analysis. ecu.edu.au

The analysis is typically performed using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). ecu.edu.au Detection is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation. For the 3-NPH derivative of this compound, the precursor ion would be the deprotonated molecule [M-H]⁻, and a characteristic product ion would be selected for quantification.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution | Gradient elution |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used for the mass analysis of large molecules, but it can also be effectively applied to smaller molecules like fatty acids and their derivatives. mdpi.com In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy.

For the analysis of this compound, a suitable matrix would be one commonly used for carboxylic acids, such as 2,5-dihydroxybenzoic acid (DHB). mdpi.com The matrix facilitates the desorption and ionization of the analyte upon irradiation with a pulsed laser, minimizing fragmentation and primarily generating intact molecular ions.

The analysis can be conducted in either positive or negative ion mode. In positive ion mode, the compound is typically detected as protonated [M+H]⁺, sodiated [M+Na]⁺, or potassiated [M+K]⁺ adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. The choice of mode and matrix is crucial for achieving optimal sensitivity and resolution. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

| Parameter | Typical Condition |

|---|---|

| Matrix Compound | 2,5-dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Laser Type | Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) |

| Analysis Mode | Reflectron mode for higher resolution |

| Polarity | Negative or Positive Ion Mode |

| Expected Ions (Negative) | [M-H]⁻ |

| Expected Ions (Positive) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid group, the substituted thiophene ring, and the butanoic acid chain.

The most prominent feature for the carboxylic acid moiety is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer. researchgate.net Superimposed on this broad band are the C-H stretching vibrations. The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak typically between 1760 and 1710 cm⁻¹. researchgate.net

The thiophene ring will exhibit several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is typically weaker and found at lower wavenumbers. Aliphatic C-H stretching from the methyl and ethyl groups on the butanoic acid chain will be observed in the 2960-2850 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic acid dimer |

| ~3100 | C-H stretch | Thiophene ring |

| 2960-2850 | C-H stretch (aliphatic) | Butanoic acid chain |

| 1760-1710 | C=O stretch (strong) | Carboxylic acid |

| 1600-1450 | C=C stretch | Thiophene ring |

| ~1420 | O-H bend (in-plane) | Carboxylic acid |

| ~1250 | C-O stretch | Carboxylic acid |

| ~920 | O-H bend (out-of-plane, broad) | Carboxylic acid dimer |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman analysis would be highly effective for characterizing the thiophene ring structure.

The symmetric stretching vibrations of the C=C bonds within the thiophene ring are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1550-1300 cm⁻¹ region. The C-S bond vibrations of the thiophene ring should also be readily observable. While the O-H stretching of the carboxylic acid is weak in Raman spectra, the C=O stretching vibration will be present, though generally weaker than in the FT-IR spectrum. The aliphatic and aromatic C-H stretching vibrations will also be visible in the 3100-2850 cm⁻¹ range. The spectrum would serve to confirm the presence and substitution pattern of the thiophene ring.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Thiophene ring |

| 2960-2850 | C-H stretch (aliphatic) | Butanoic acid chain |

| 1700-1650 | C=O stretch | Carboxylic acid |

| 1550-1300 | Ring stretching (symmetric C=C) | Thiophene ring (strong) |

| 800-600 | C-S stretch | Thiophene ring |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is dominated by the electronic properties of the substituted thiophene ring. jchps.com

Thiophene itself exhibits strong absorption in the UV region due to π→π* electronic transitions. Substituents on the thiophene ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity. For this compound, the methyl and butanoic acid groups are alkyl substituents and are expected to cause a slight bathochromic (red) shift compared to unsubstituted thiophene. The primary absorption band is anticipated to be in the UV region, likely between 230 and 260 nm. The butanoic acid group, lacking significant conjugation with the ring, will not substantially alter the electronic transitions of the thiophene chromophore. The spectrum is useful for confirming the presence of the aromatic thiophene core and for quantitative analysis using the Beer-Lambert law.

| Parameter | Expected Value |

|---|---|

| Absorption Maximum (λmax) | ~230 - 260 nm |

| Solvent | Ethanol or Acetonitrile |

| Electronic Transition | π→π* |

| Chromophore | Substituted Thiophene Ring |

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for isolating it from reaction mixtures or separating its stereoisomers. The choice of method depends on the specific analytical goal, such as routine purity checks, analysis of volatile components, or resolution of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for both quantitative analysis to determine purity and for preparative purposes to isolate the compound in larger quantities.

Analytical HPLC: For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. The acidic nature of the target molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and reproducible retention times. A common approach involves a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, with a small amount of acid such as formic acid or phosphoric acid. sielc.com

Preparative HPLC: The principles of analytical HPLC can be scaled up for preparative separations to purify significant quantities of the compound. nih.gov This involves using larger columns, higher flow rates, and larger injection volumes. The goal is to isolate the main compound from any synthesis byproducts or impurities. The fractions corresponding to the desired compound's peak are collected, and the solvent is subsequently evaporated to yield the purified product.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Analytical HPLC Conditions | Preparative HPLC Conditions |

| Stationary Phase | C18, 5 µm particle size (e.g., 4.6 x 250 mm) | C18, 10 µm particle size (e.g., 21.2 x 250 mm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 235 nm | UV at 235 nm |

| Column Temperature | 30 °C | Ambient |

| Injection Volume | 10 µL | 500 µL - 2 mL |

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While this compound itself has limited volatility due to its carboxylic acid group, GC is invaluable for detecting volatile impurities from its synthesis, such as residual solvents or volatile precursors.

To analyze the compound directly, a derivatization step is often required to increase its volatility and thermal stability. A common procedure is esterification, for example, converting the carboxylic acid to its methyl ester (methyl 2-(2-methylthiophen-3-yl)butanoate). This derivative is significantly more volatile and less polar, making it well-suited for GC analysis. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. mdpi.commdpi.com

Table 2: Typical GC-FID Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | Methanol (B129727) with an acid catalyst (e.g., H₂SO₄) |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images called enantiomers ((R) and (S) forms). As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. afmps.benih.gov

The mobile phase in SFC typically consists of supercritical carbon dioxide, which has low viscosity and high diffusivity, combined with a small percentage of an organic modifier, such as methanol or isopropanol, to adjust solvent strength. mdpi.com The separation is achieved using a chiral stationary phase (CSP), most commonly one based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) carbamates. researchgate.net For acidic compounds, sometimes an additive like trifluoroacetic acid (TFA) is included in the modifier to improve peak shape, although methods using protic modifiers like methanol can sometimes achieve excellent separation without additives. nih.govresearchgate.net

Table 3: Illustrative SFC Method for Chiral Separation of this compound Enantiomers

| Parameter | Condition |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD-H, 5 µm) |

| Mobile Phase | Supercritical CO₂ and Methanol (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 235 nm |

| Sample Concentration | 1 mg/mL in Methanol/Isopropanol |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) present in a pure sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the confirmation of the empirical and molecular formula of this compound.

The molecular formula for this compound is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol . smolecule.com The theoretical elemental composition is calculated based on this formula.

Table 4: Comparison of Theoretical and Experimental Elemental Analysis Data for C₉H₁₂O₂S

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 58.67% | 58.71% |

| Hydrogen (H) | 6.56% | 6.53% |

| Oxygen (O) | 17.37% | 17.32% |

| Sulfur (S) | 17.40% | 17.44% |

Note: Experimental values are hypothetical examples representing a high-purity sample. The oxygen percentage is typically determined by difference.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, and decomposition profile.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline solid like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this event is taken as the melting temperature, a key physical property and indicator of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. The resulting data provides insight into the compound's thermal stability. The TGA curve for this compound would be expected to show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition.

Table 5: Representative Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Typical Result |

| DSC | Melting Point (Onset) | ~ 75 - 80 °C |

| DSC | Melting Point (Peak) | ~ 80 - 85 °C |

| TGA | Onset of Decomposition (Tonset) | > 200 °C (in an inert N₂ atmosphere) |

| TGA | Mass Loss at 500 °C | > 98% |

Note: The presented thermal data are illustrative values based on similar organic acid structures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various reactivity parameters. Studies on compounds structurally related to this compound frequently employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netbiointerfaceresearch.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global energy minimum. The thiophene ring is expected to be largely planar, while the butanoic acid side chain possesses conformational flexibility, particularly around the C-C single bonds.

Following optimization, vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This analysis provides theoretical vibrational modes corresponding to specific molecular motions, such as stretching, bending, and torsional movements.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1750 |

| Alkyl Chain | C-H stretch | ~2900-3000 |

| Thiophene Ring | C-S stretch | ~600-700 |

Note: Data is representative of typical DFT calculation results and may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-rich thiophene ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed over the carboxylic acid group and the ring system.

Table 2: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Values are hypothetical and representative for a molecule of this type.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid group. These regions are electron-rich and are the most likely sites for attack by electrophiles (e.g., protons).

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and other hydrogen atoms. These areas are electron-poor and are susceptible to nucleophilic attack.

Neutral Potential (Green): Typically found over the carbon-hydrogen regions of the alkyl chain and the thiophene ring.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). semanticscholar.org Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive.

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most likely to be involved in a particular type of reaction. researchgate.net They quantify the change in electron density at a specific point when an electron is added or removed. The condensed Fukui function simplifies this by assigning a value to each atom, indicating its propensity for:

Nucleophilic Attack (f+): The atom most likely to accept an electron.

Electrophilic Attack (f-): The atom most likely to donate an electron. semanticscholar.org

Radical Attack (f0): The atom most susceptible to radical reactions.

For this compound, the carbonyl oxygen and hydroxyl oxygen would be expected to have high f- values, while certain carbon atoms on the thiophene ring may show higher f+ values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities in various environments (e.g., in a solvent like water). nih.govnih.gov

For this compound, an MD simulation would reveal the conformational flexibility of the butanoic acid side chain. Key analyses from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or groups of atoms, highlighting the most flexible regions of the molecule, such as the terminal end of the butanoic acid chain.

Dihedral Angle Analysis: Tracks the rotation around specific bonds to identify preferred conformations of the side chain relative to the thiophene ring.

These simulations are essential for understanding how the molecule might interact with biological targets, such as enzyme binding pockets, where conformational adaptability is critical. mdpi.com

Quantum Mechanical Calculations for Spectroscopic Property Prediction

Quantum mechanical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective for predicting various spectroscopic properties. mdpi.com These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical 1H and 13C NMR chemical shifts. researchgate.net These calculated values, when compared to experimental data, can help assign specific peaks to the corresponding hydrogen and carbon atoms in the molecule.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of a molecule. This involves calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The results provide the maximum absorption wavelength (λmax), which corresponds to the color and electronic properties of the compound. biointerfaceresearch.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Structure-Property Relationship Investigations via Computational Methods

Computational methods are indispensable for elucidating the relationship between the molecular structure of a compound and its macroscopic properties. In the context of this compound, computational studies would focus on how its specific structural features, such as the methyl and butanoic acid substituents on the thiophene ring, influence its electronic and optical properties.

Key aspects of a structure-property relationship investigation include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap is generally associated with higher polarizability and, consequently, a more significant NLO response.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions and the molecule's reactivity. Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and the stability arising from hyperconjugative interactions.

The table below presents a hypothetical summary of computational data that would be generated in a structure-property relationship study of this compound, based on general principles observed for similar molecules.

Table 2: Computed Electronic Properties for Structure-Property Analysis

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Ionization Potential (eV) | 6.2 |

Note: The data in this table are hypothetical and for illustrative purposes only. Specific computational studies on this compound are not available in the public domain.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-(2-Methylthiophen-3-yl)butanoic acid will pivot towards green and sustainable chemistry principles.

Current research on related compounds has highlighted several promising avenues. Metal-mediated approaches, utilizing catalysts based on copper, indium, or rhodium, have enabled the construction of complex thiophene frameworks with high regioselectivity. nih.gov However, the drive to minimize metal toxicity and cost is steering research towards metal-free methodologies. nih.gov These techniques often employ elemental sulfur or other simple sulfur sources and are key to advancing green chemistry. nih.gov Furthermore, multicomponent reactions (MCRs), such as modifications of the Gewald reaction, offer enhanced efficiency by reducing the number of synthetic steps and minimizing waste. nih.gov

Future exploration for this compound should focus on:

Catalyst Optimization: Developing more efficient, recyclable, and earth-abundant metal catalysts for the key C-C and C-S bond-forming reactions.

Flow Chemistry: Adapting existing or novel synthetic routes to continuous flow processes. This can improve reaction control, enhance safety, and allow for easier scalability.

Biocatalysis: Investigating enzymatic pathways for the stereoselective synthesis of chiral variants of the target molecule, offering a highly sustainable and specific alternative to traditional chemical methods.

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |

| Catalysis | Stoichiometric reagents, precious metal catalysts (e.g., Palladium). | Earth-abundant metal catalysts (e.g., Copper, Iron), organocatalysis, biocatalysis. | Lower cost, reduced metal toxicity, high selectivity, milder reaction conditions. |

| Reaction Design | Multi-step, batch processing. | One-pot multicomponent reactions (MCRs), continuous flow synthesis. | Increased efficiency, reduced waste, improved safety and scalability. nih.gov |

| Solvents & Reagents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, ionic liquids), bio-based starting materials. | Reduced environmental impact, improved process safety. |

Advanced Characterization Techniques Development and Automation

Thorough characterization is fundamental to understanding the structure-property relationships of this compound. While standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry are foundational, future research will benefit from the adoption of more advanced and automated methods. nih.gov

The structural elucidation of newly synthesized thiophene derivatives currently relies on a combination of these spectroscopic methods, often complemented by single-crystal X-ray crystallography for definitive 3D structural determination. nih.gov For more complex analyses, computational methods like Density Functional Theory (DFT) are used to predict and understand chemical reactivity and structural properties. nih.gov

Emerging trends that will accelerate the characterization of this compound and its analogs include:

Hyphenated Techniques: Increased use of integrated systems like Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS) to rapidly separate and characterize complex reaction mixtures or libraries of compounds.

Automated Spectroscopy: Implementing robotic systems for sample preparation and data acquisition across multiple spectroscopic platforms. This automation is crucial for handling the larger datasets generated from high-throughput synthesis.

In-situ Reaction Monitoring: Employing real-time monitoring techniques (e.g., ReactIR, process NMR) to gain deeper mechanistic insights into synthetic reactions, enabling faster optimization and control.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and facilitating the design of novel compounds. researchgate.netnih.gov For thiophene derivatives, ML models have already been successfully used to predict key thermophysical properties based on molecular structure, which is critical for materials science applications. researchgate.net In drug discovery, Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML, are used to screen large virtual libraries of thiophene compounds for potential biological activity. nih.govnih.gov

The application of these computational tools to this compound can significantly accelerate its development:

Property Prediction: Training ML models on existing data for thiophene derivatives to predict physical, chemical, and biological properties of novel analogs of this compound before synthesis. This can include predictions of solubility, stability, and potential toxicity.

Generative Models for De Novo Design: Utilizing AI-driven generative models to design new derivatives with optimized properties. youtube.com By defining a desired property profile (e.g., specific electronic properties for a material or binding affinity for a biological target), these models can propose novel chemical structures, guiding synthetic efforts toward the most promising candidates. youtube.com

Reaction-Informed AI: Developing AI tools that not only design molecules but also predict viable and sustainable synthetic routes, integrating molecular design with practical laboratory execution.

Development of New Non-Biological Material Applications

Thiophene-containing molecules are cornerstone components in the field of materials science, particularly for organic electronics. nih.gov Their electron-rich nature makes them ideal building blocks for organic semiconductors, polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net Thiophene-based surfactants are also being explored for their unique optoelectronic properties and potential for self-assembly into functional nanostructures. mdpi.com

While this compound has not been specifically investigated for these applications, its structure suggests significant potential. The carboxylic acid group provides a reactive handle for polymerization or for anchoring the molecule to surfaces, while the substituted thiophene core provides the electronically active component.

Future research should target the following areas:

Functional Polymers: Using this compound as a monomer to synthesize novel polyesters or polyamides. The properties of these polymers could be tuned by modifying the butanoic acid chain or the substitution on the thiophene ring.

Organic Semiconductors: Investigating the electronic properties of the molecule and its derivatives for potential use in thin-film transistors or organic photovoltaic cells.

Corrosion Inhibitors: Exploring the ability of the molecule to adsorb onto metal surfaces and protect them from corrosion, an application for which other thiophene derivatives have shown promise. clinicalresearchnewsonline.com

| Potential Application Area | Role of this compound | Key Structural Features | Research Objective |

| Organic Electronics | Monomer or building block for conductive polymers. | Electron-rich thiophene ring. | Develop new materials for OLEDs, OFETs, and organic solar cells. nih.govresearchgate.net |

| Surface Modification | Anchoring group for modifying metal or metal oxide surfaces. | Carboxylic acid functional group. | Create functionalized surfaces with tailored electronic or chemical properties. |

| Smart Materials | Component in stimuli-responsive materials. | Thiophene core (photo/electro-active), acid group (pH-responsive). | Design materials that change properties in response to light, electricity, or pH. |

High-Throughput Screening Methodologies for Compound Discovery

High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of compounds for a specific property or activity, accelerating the discovery process in both drug development and materials science. ewadirect.comeurofinsdiscovery.com The HTS workflow typically involves the miniaturization and automation of an assay, followed by the rapid testing of thousands of compounds. ucsf.edu

To unlock the full potential of this compound, HTS methodologies can be employed to screen libraries of its derivatives. This requires a multi-step approach:

Library Synthesis: Utilizing automated or parallel synthesis techniques to create a diverse library of analogs, varying the substituents on the thiophene ring and the structure of the butanoic acid side chain.

Assay Development: Designing and validating robust, miniaturized assays relevant to the target application. For material science, this could be an assay to measure conductivity or optical properties.

Automated Screening: Using robotic systems to perform the assay on the entire compound library, generating large datasets quickly and efficiently. eurofinsdiscovery.com

Data Analysis and Hit Identification: Employing sophisticated software to analyze the screening data, identify "hit" compounds with the desired activity, and begin to establish structure-activity relationships (SAR). ucsf.edu

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Methylthiophen-3-yl)butanoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling reactions between thiophene derivatives and butanoic acid precursors. For example, thiophene rings can be functionalized via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methyl and butanoic acid groups . Post-synthesis, purity optimization typically involves:

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Solvent systems like methanol/water or acetone/hexane are effective for removing impurities .

- Analytical Validation : Confirm purity via HPLC (≥97%) or NMR (absence of extraneous peaks) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₄O₂S: theoretical 226.07 Da) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes involved in inflammation or microbial pathways). Focus on optimizing the thiophene ring’s electronic properties and substituent steric effects .

- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with observed biological activity. For example, halogenation at the thiophene ring may improve membrane permeability .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 or RAW264.7 for inflammation studies) .

- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., unreacted thiophene precursors) that may skew bioactivity results .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple concentrations to confirm specificity .